(2,4-Dibromo-5-methoxyphenyl)boronic acid
Overview
Description
(2,4-Dibromo-5-methoxyphenyl)boronic acid is a boronic acid derivative with the molecular formula C7H7BBr2O3. This compound is characterized by the presence of two bromine atoms, a methoxy group, and a boronic acid group attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Mechanism of Action
Target of Action
The primary target of (2,4-Dibromo-5-methoxyphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . The compound acts as an organoboron reagent, which is a class of compounds known for their stability, ease of preparation, and environmental benignity .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This is a key step in the SM coupling reaction, which is a widely used method for forming carbon-carbon bonds .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of new carbon-carbon bonds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, contributing to the creation of a variety of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromo-5-methoxyphenyl)boronic acid typically involves the bromination of 5-methoxyphenylboronic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (2,4-Dibromo-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Oxidation: Hydrogen peroxide, sodium periodate.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
(2,4-Dibromo-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
Comparison: (2,4-Dibromo-5-methoxyphenyl)boronic acid is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in synthetic applications. Compared to other methoxyphenylboronic acids, the dibromo derivative offers additional sites for functionalization and can participate in more diverse chemical reactions .
Properties
IUPAC Name |
(2,4-dibromo-5-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBr2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAYGALQWXVCFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)Br)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBr2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656862 | |
Record name | (2,4-Dibromo-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89677-46-3 | |
Record name | (2,4-Dibromo-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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